molecular formula C12H12N6S B2414318 N,N-dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide CAS No. 303145-94-0

N,N-dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide

Cat. No.: B2414318
CAS No.: 303145-94-0
M. Wt: 272.33
InChI Key: QUVBYDIHFHODIR-RIYZIHGNSA-N
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Description

N,N-Dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring, a triazolo[1,5-a]pyrimidin moiety, and a dimethylamino group

Properties

IUPAC Name

N,N-dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6S/c1-17(2)8-14-11-15-12-13-6-5-9(18(12)16-11)10-4-3-7-19-10/h3-8H,1-2H3/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVBYDIHFHODIR-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NN2C(=CC=NC2=N1)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide typically involves multiple steps, starting with the construction of the thiophene ring followed by the formation of the triazolo[1,5-a]pyrimidin core. Key reaction conditions include the use of strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired molecular structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N,N-Dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide has been studied for its potential biological activity. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which N,N-Dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N,N-Dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide: This compound shares structural similarities with the main compound but has a different heterocyclic core.

  • 2-(Dimethylamino)ethoxy ethanol: Another compound with a dimethylamino group, but with a different molecular framework.

Uniqueness: N,N-Dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct structure and reactivity profile make it a valuable compound for scientific research and industrial applications.

Biological Activity

N,N-Dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide is a complex organic compound belonging to the class of triazolo-pyrimidines. This compound exhibits potential biological activities that make it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique molecular structure consisting of a thiophene ring and a triazolo[1,5-a]pyrimidin moiety. The presence of these heterocycles contributes to its electronic properties and biological activity.

Property Details
IUPAC Name This compound
Molecular Formula C₁₂H₁₂N₆S
CAS Number 303145-94-0
Synthesis Methods Cyclization and condensation reactions

Biological Activity

Research indicates that this compound may possess various biological activities:

  • Antimicrobial Activity : The compound has been studied for its potential to inhibit the growth of various pathogens.
  • Antiviral Properties : Preliminary studies suggest efficacy against certain viral strains.
  • Anticancer Activity : The compound shows promise as an anticancer agent through mechanisms involving kinase inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it may act as an inhibitor of critical kinases involved in cell proliferation and survival pathways.

Study 1: Inhibition of Kinases

A study evaluated derivatives of triazolo[1,5-a]pyrimidine for their ability to inhibit kinases such as c-Met and VEGFR-2. These kinases are crucial in cancer signaling pathways. The results indicated that certain derivatives exhibited low micromolar IC50 values against these targets, suggesting that modifications to the triazolo-pyrimidine scaffold can enhance potency and selectivity .

Study 2: Antimicrobial Activity

In vitro studies demonstrated that compounds similar to this compound showed significant antimicrobial activity against multidrug-resistant strains of bacteria. This highlights the potential for developing new antibiotics based on this scaffold.

Summary Table of Biological Activities

Activity Type Findings
Antimicrobial Effective against various bacterial strains
Antiviral Promising results against specific viruses
Anticancer Inhibits key kinases involved in cancer growth

Future Directions

The ongoing research into this compound suggests that it could serve as a lead compound for drug development. Further studies focusing on structure-activity relationships (SAR) will be essential to optimize its biological efficacy and minimize potential side effects.

Q & A

Q. Basic

  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar by-products .
  • Recrystallization : Ethanol or methanol yields crystals with >95% purity .
  • Residual solvent reduction : Lyophilization or vacuum drying at 40–60°C removes traces of DMF or methanol .

How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Q. Advanced

  • Analog synthesis : Modify substituents (e.g., thiophene to furan, methyl to methoxy) and test in bioassays .
  • Activity profiling : Screen against diverse targets (e.g., kinase inhibition, antimicrobial activity) to identify lead candidates .
  • Data correlation : Use regression models to link electronic (Hammett constants) or steric parameters (Taft indices) to bioactivity .
Substituent Biological Activity Reference
Thiophene-2-ylAnticancer (IC50_{50} = 1.2 µM)
5-Methylfuran-2-ylAntiviral (EC50_{50} = 5.8 µM)
TrifluoromethylAgrochemical activity

What analytical techniques are essential for characterizing the crystalline form of this compound, and how does crystal structure influence its properties?

Q. Advanced

  • Single-crystal XRD : Determines packing motifs and hydrogen-bonding networks, which impact solubility and stability .
  • DSC/TGA : Assesses melting points and thermal decomposition profiles for formulation studies .
  • Powder XRD : Detects polymorphism, which can alter bioavailability .

In multi-step synthesis, how can researchers troubleshoot low yields in the cyclization step?

Q. Advanced

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or bases (e.g., K2_2CO3_3) to accelerate cyclization .
  • Reaction monitoring : Use TLC or HPLC to identify intermediates and optimize reaction time .
  • Solvent swap : Replace DMF with acetonitrile to reduce side reactions .

What are the best practices for ensuring reproducibility in the synthesis of triazolopyrimidine derivatives?

Q. Basic

  • Detailed protocols : Document exact molar ratios, temperatures, and purification steps .
  • Batch consistency : Use reagents from the same supplier to minimize variability .
  • Analytical validation : Cross-validate NMR and HPLC data across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide

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